molecular formula C6H11ClN4O2 B6250549 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 2137536-76-4

1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B6250549
CAS No.: 2137536-76-4
M. Wt: 206.6
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Description

1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a triazole ring, an aminopropyl group, and a carboxylic acid moiety, making it a versatile molecule for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting with the formation of the triazole ring. This is often achieved via a click chemistry reaction between an azide and an alkyne. The aminopropyl group is then introduced through nucleophilic substitution reactions.

    Reaction Conditions: The reactions are usually carried out under mild conditions, with the use of catalysts such as copper(I) iodide to facilitate the click reaction. Solvents like dichloromethane or ethanol are commonly used.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminopropyl group can undergo substitution reactions with halides or other electrophiles, leading to the formation of substituted triazole derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

    Major Products:

Scientific Research Applications

1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-aminopropyltriethoxysilane and other triazole derivatives share structural similarities.

    Uniqueness: The presence of the triazole ring and the aminopropyl group in this compound provides unique reactivity and binding properties, making it distinct from other compounds.

Properties

CAS No.

2137536-76-4

Molecular Formula

C6H11ClN4O2

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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